molecular formula C24H30O12 B14406596 6'-(m-Hydroxybenzoyl)loganin CAS No. 82474-98-4

6'-(m-Hydroxybenzoyl)loganin

Cat. No.: B14406596
CAS No.: 82474-98-4
M. Wt: 510.5 g/mol
InChI Key: FLFVLNFBZSLWFZ-FAYXVKSQSA-N
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Description

6’-(m-Hydroxybenzoyl)loganin is a naturally occurring iridoid glycoside found in various plant species, particularly within the Gentianaceae family. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally characterized by the presence of a hydroxybenzoyl group attached to the loganin molecule, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(m-Hydroxybenzoyl)loganin typically involves the esterification of loganin with m-hydroxybenzoic acid. This reaction can be carried out under mild acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 6’-(m-Hydroxybenzoyl)loganin may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing loganin and subsequently esterifying it with m-hydroxybenzoic acid. This method offers a sustainable and scalable approach to producing the compound .

Chemical Reactions Analysis

Types of Reactions

6’-(m-Hydroxybenzoyl)loganin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced hydroxybenzoyl derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Mechanism of Action

The biological effects of 6’-(m-Hydroxybenzoyl)loganin are primarily mediated through its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6’-(m-Hydroxybenzoyl)loganin can be compared with other iridoid glycosides such as loganin, morroniside, and 7-O-galloyl-d-sedoheptulose:

6’-(m-Hydroxybenzoyl)loganin stands out due to its unique hydroxybenzoyl group, which imparts specific biological activities and potential therapeutic benefits.

Properties

CAS No.

82474-98-4

Molecular Formula

C24H30O12

Molecular Weight

510.5 g/mol

IUPAC Name

methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C24H30O12/c1-10-15(26)7-13-14(22(31)32-2)8-34-23(17(10)13)36-24-20(29)19(28)18(27)16(35-24)9-33-21(30)11-4-3-5-12(25)6-11/h3-6,8,10,13,15-20,23-29H,7,9H2,1-2H3/t10-,13+,15-,16-,17+,18-,19+,20-,23-,24+/m1/s1

InChI Key

FLFVLNFBZSLWFZ-FAYXVKSQSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O

Origin of Product

United States

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